

Spectroscopic Characterization of 1,9-Diaminophenazine: A Technical Guide

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Compound of Interest

Compound Name: 1,9-Diaminophenazine

CAS No.: 102877-14-5

Cat. No.: B021917

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Introduction

1,9-Diaminophenazine is a heterocyclic aromatic compound belonging to the phenazine family. The strategic placement of its amino groups at the 1 and 9 positions imparts unique electronic and structural properties, making it a molecule of significant interest in materials science, medicinal chemistry, and as a building block for novel organic semiconductors. An in-depth understanding of its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its behavior in various chemical and biological systems.

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,9-Diaminophenazine**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to characterize this important molecule. While experimental data for the isomeric 2,3-diaminophenazine is more abundant in the literature, this guide will focus on the specific characteristics of the 1,9-isomer, drawing upon theoretical predictions and established spectroscopic principles where experimental data is sparse.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For **1,9-Diaminophenazine**, both ^1H and ^{13}C NMR are crucial for confirming its substitution pattern and overall structure.

^1H NMR Spectroscopy of 1,9-Diaminophenazine

The ^1H NMR spectrum of **1,9-Diaminophenazine** is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino groups. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Expected ^1H NMR Data (in DMSO- d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5-7.8	m	4H	Aromatic protons
~6.5-7.0	s (broad)	4H	-NH ₂ protons

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The aromatic region will likely show a complex multiplet pattern due to spin-spin coupling between adjacent protons on the phenazine core. The protons of the amino groups are expected to appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.

^{13}C NMR Spectroscopy of 1,9-Diaminophenazine

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of **1,9-Diaminophenazine**, the number of unique carbon signals will be less than the total number of carbon atoms.

Expected ^{13}C NMR Data (in DMSO- d_6):

Chemical Shift (δ , ppm)	Assignment
~145-150	C-NH ₂
~130-140	Quaternary carbons
~110-125	Aromatic CH

Experimental Protocol for NMR Spectroscopy

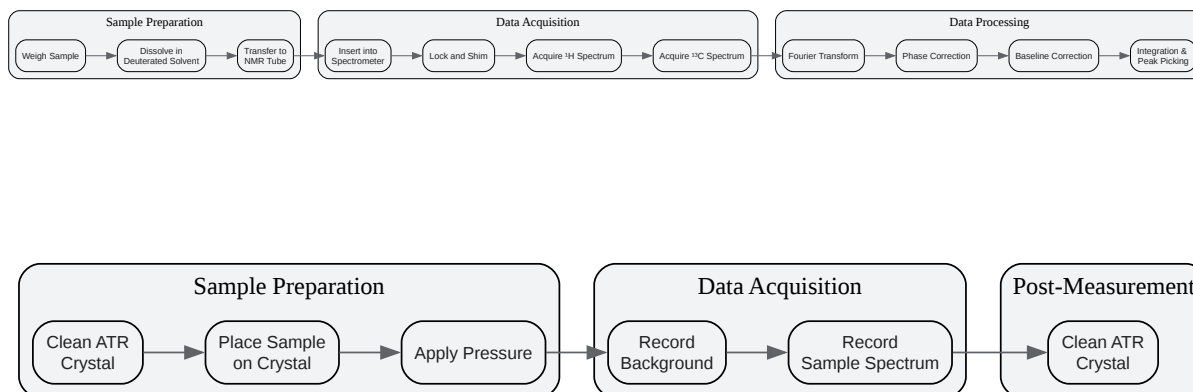
A standardized protocol for acquiring high-quality NMR spectra of **1,9-Diaminophenazine** is outlined below.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **1,9-Diaminophenazine**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Ensure complete dissolution, using gentle warming or sonication if necessary.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a ¹H NMR spectrum using a standard pulse sequence.
- Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.



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ATR-IR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π -conjugated system of the phenazine core in **1,9-Diaminophenazine** is expected to give rise to characteristic absorption bands in the UV-Vis region. The amino substituents will act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima compared to the parent phenazine molecule.

Expected UV-Vis Absorption Maxima (in Methanol):

λ_{max} (nm)	Electronic Transition
~260-280	$\pi \rightarrow \pi$
~400-450	$n \rightarrow \pi$

For comparison, 2,3-diaminophenazine, when dissolved in methanol, exhibits two characteristic absorption peaks at 258 nm and 426 nm.[1] The peak at 258 nm is attributed to the benzene $\pi \rightarrow \pi^*$ electronic transition, while the peak at 426 nm is ascribed to the $n \rightarrow \pi^*$ electronic transition.[1] It is anticipated that **1,9-diaminophenazine** will have a similar UV-Vis profile, though the exact positions of the maxima may differ due to the different substitution pattern.

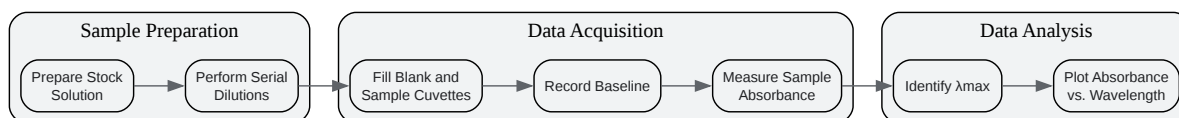
Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **1,9-Diaminophenazine** of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol).
- Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer (typically with an absorbance between 0.1 and 1.0).

Data Acquisition:

- Use a matched pair of cuvettes (one for the sample and one for the blank).
- Fill the blank cuvette with the pure solvent.
- Fill the sample cuvette with the **1,9-Diaminophenazine** solution.
- Place the cuvettes in the spectrophotometer.
- Record the baseline with the blank cuvette.
- Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-800 nm).



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UV-Vis Experimental Workflow

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive characterization of **1,9-Diaminophenazine**. While experimental data for this specific isomer remains less prevalent than for its 2,3-diaminophenazine counterpart, the principles outlined in this guide provide a robust framework for its identification and analysis. The expected spectral data, coupled with the detailed experimental protocols, will aid researchers in confirming the synthesis of **1,9-Diaminophenazine**, assessing its purity, and furthering the understanding of its unique chemical and physical properties for a wide range of scientific applications.

References

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Sources

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